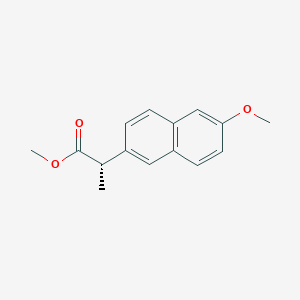

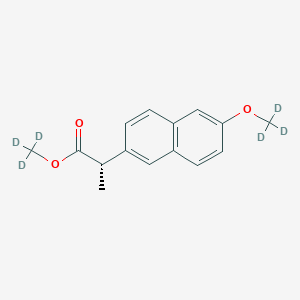

(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La hidroclorotiazida es un medicamento diurético que se usa comúnmente para tratar la hipertensión y el edema causado por la retención de líquidos. También se utiliza para controlar afecciones como la diabetes insípida y la acidosis tubular renal. El compuesto es conocido por su capacidad para inhibir la reabsorción de los iones sodio y cloruro en los riñones, lo que lleva a un aumento de la producción de orina y una reducción del volumen sanguíneo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La hidroclorotiazida se sintetiza mediante la reacción de 5-cloro-2,4-disulfamilamina con formaldehído en presencia de una base y un solvente. La base utilizada es típicamente un hidróxido de metal alcalino, y el solvente puede ser tetrahidrofurano, dioxano, dietilenglicol, metanol o agua . Otro método implica hacer reaccionar 5-cloro-2,4-disulfamilamina con paraformaldehído en presencia de un ácido mineral como ácido clorhídrico, ácido bromhídrico o ácido sulfúrico .

Métodos de producción industrial

La producción industrial de hidroclorotiazida implica calentar 4-amino-6-cloro-1,3-bencenodisulfonamida con paraformaldehído en alcohol a reflujo, seguido de la adición de una solución de ácido inorgánico en alcohol a la masa de reacción en reflujo . Este proceso produce hidroclorotiazida de alta pureza con una pureza de al menos 99,9% .

Análisis De Reacciones Químicas

Tipos de reacciones

La hidroclorotiazida experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su actividad farmacológica y estabilidad.

Reactivos y condiciones comunes

Oxidación: La hidroclorotiazida puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir con nucleófilos como las aminas o los tioles en condiciones básicas o ácidas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de hidroclorotiazida, que pueden tener diferentes propiedades farmacológicas y aplicaciones.

Aplicaciones Científicas De Investigación

La hidroclorotiazida se utiliza ampliamente en la investigación científica debido a sus propiedades diuréticas y antihipertensivas. Se utiliza en estudios relacionados con las enfermedades cardiovasculares, la función renal y el equilibrio de líquidos. Además, se emplea en la investigación farmacéutica para desarrollar nuevas formulaciones y mejorar los sistemas de administración de fármacos .

Mecanismo De Acción

La hidroclorotiazida ejerce sus efectos inhibiendo el simportador sodio-cloruro en los túbulos contorneados distales de los riñones. Esta inhibición reduce la reabsorción de los iones sodio y cloruro, lo que lleva a una mayor excreción de estos iones junto con el agua. La reducción del volumen sanguíneo y la resistencia vascular periférica contribuyen a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

Compuestos similares

- Clortalidona

- Indapamida

- Metolazona

Comparación

La hidroclorotiazida es única entre los diuréticos tiazídicos debido a su estructura molecular específica y sus propiedades farmacocinéticas. En comparación con la clortalidona, la hidroclorotiazida tiene una vida media más corta y puede requerir una dosificación más frecuente . La indapamida y la metolazona, por otro lado, tienen diferentes mecanismos de acción y se utilizan en escenarios clínicos específicos donde la hidroclorotiazida puede no ser adecuada .

La hidroclorotiazida sigue siendo un medicamento ampliamente prescrito debido a su eficacia, asequibilidad y perfil de seguridad bien establecido.

Propiedades

Número CAS |

144243-45-8 |

|---|---|

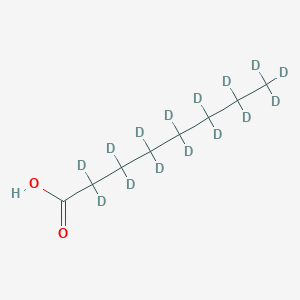

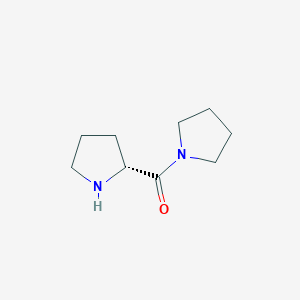

Fórmula molecular |

C9H16N2O |

Peso molecular |

168.24 g/mol |

Nombre IUPAC |

pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |

Clave InChI |

HDLWINONZUFKQV-MRVPVSSYSA-N |

SMILES |

C1CCN(C1)C(=O)C2CCCN2 |

SMILES isomérico |

C1CCN(C1)C(=O)[C@H]2CCCN2 |

SMILES canónico |

C1CCN(C1)C(=O)C2CCCN2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

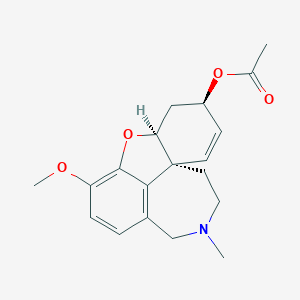

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)